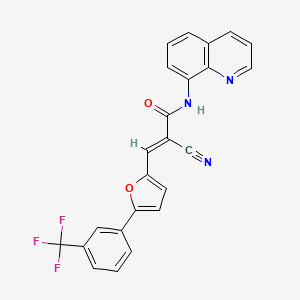
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide
Overview
Description
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a complex organic compound that features a quinoline moiety, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with quinoline: The quinoline moiety can be introduced through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Formation of the acrylamide: The final step involves the formation of the acrylamide group, which can be achieved through a condensation reaction with a suitable amine and cyano group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its quinoline moiety suggests possible activity against certain diseases, while the trifluoromethyl group can enhance its metabolic stability and bioavailability.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide would depend on its specific application. In a pharmaceutical context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety could intercalate with DNA, while the furan ring and trifluoromethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-phenylfuran-2-yl)acrylamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
(E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-methylphenyl)furan-2-yl)acrylamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide makes it unique compared to similar compounds. This group can significantly influence the compound’s electronic properties, metabolic stability, and overall reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-quinolin-8-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F3N3O2/c25-24(26,27)18-7-1-5-16(12-18)21-10-9-19(32-21)13-17(14-28)23(31)30-20-8-2-4-15-6-3-11-29-22(15)20/h1-13H,(H,30,31)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFOKUSUSUDID-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360825 | |
| Record name | (E)-2-cyano-N-quinolin-8-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-34-3 | |
| Record name | (E)-2-cyano-N-quinolin-8-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3583416.png)
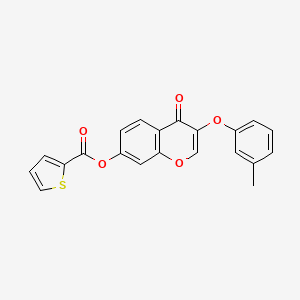

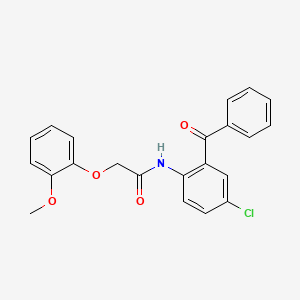
![2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3583440.png)
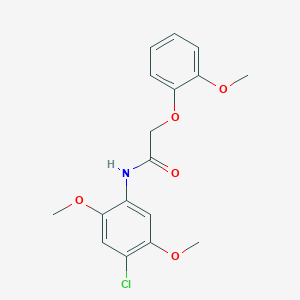
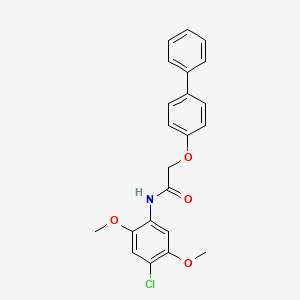
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3583466.png)
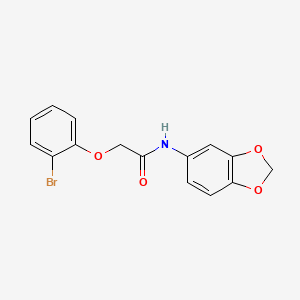
![2-cyano-N-5-quinolinyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylamide](/img/structure/B3583501.png)
![isobutyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3583506.png)
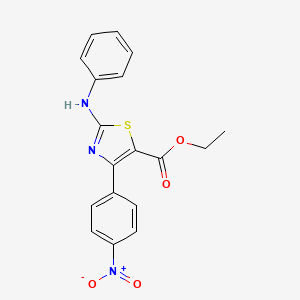
![2-(2-Bromo-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B3583527.png)
![6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE](/img/structure/B3583528.png)
